

# Application Notes and Protocols for GSK1838705A Oral Administration In Vivo

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## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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## Introduction

**GSK1838705A** is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC<sub>50</sub> values of 2.0 nM and 1.6 nM, respectively[1][2]. It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC<sub>50</sub> of 0.5 nM[1][3]. The pro-survival signaling mediated by the IGF-1R/IR pathway is implicated in the progression of various cancers, making

**GSK1838705A** a promising therapeutic agent[4][5]. In vivo studies have demonstrated its anti-tumor efficacy in various xenograft models, including glioma, prostate cancer, multiple myeloma, and Ewing's sarcoma, through the inhibition of tumor growth and induction of apoptosis[1][4][5][6].

## Mechanism of Action

**GSK1838705A** competitively binds to the ATP-binding pocket of the IGF-1R, IR, and ALK tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. Inhibition of the IGF-1R/IR pathway disrupts key cellular processes involved in cancer progression, including cell proliferation, survival, and migration, by blocking the activation of downstream effectors such as AKT, IRS-1, and ERK[3]. Its activity against ALK provides a therapeutic avenue for cancers driven by ALK fusions or mutations[1].

# Quantitative Data Summary

## In Vivo Efficacy: Tumor Growth Inhibition

Cell Line	Xenograft Model	Dose (mg/kg, p.o., once daily)	Treatment Duration	Tumor Growth Inhibition (%)	Reference
U87MG (Glioma)	Athymic Nude Mice	4	11 days	~45	<a href="#">[4]</a>
U87MG (Glioma)	Athymic Nude Mice	8	11 days	~85	<a href="#">[4]</a>
PC-3R (Docetaxel-Resistant Prostate Cancer)	Nude Mice	20 (i.p.)	Not Specified	Intermediate	<a href="#">[6]</a>
PC-3R (Docetaxel-Resistant Prostate Cancer)	Nude Mice	60 (i.p.)	Not Specified	Significant	<a href="#">[6]</a>
Karpas-299 (ALK-dependent)	SCID Mice	10	21 days	22	<a href="#">[3]</a>
Karpas-299 (ALK-dependent)	SCID Mice	30	21 days	93	<a href="#">[3]</a>
Karpas-299 (ALK-dependent)	SCID Mice	60	21 days	Complete Regression	<a href="#">[3]</a>
SR-786 (ALK-dependent)	SCID Mice	30	21 days	63	<a href="#">[3]</a>
SR-786 (ALK-)	SCID Mice	60	21 days	93	<a href="#">[3]</a>

dependent)

NIH- 3T3/LISN	Nude Mice	60	Not Specified	77	<a href="#">[7]</a>
COLO 205	Nude Mice	30	Not Specified	80	<a href="#">[7]</a>

## In Vitro Potency

Target Kinase	Assay Type	IC50 (nM)	Reference
IGF-1R	Homogeneous Time- Resolved Fluorescence	2.0	<a href="#">[1]</a>
IR	Homogeneous Time- Resolved Fluorescence	1.6	<a href="#">[1]</a>
ALK	Not Specified	0.5	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy Study in a U87MG Glioma Xenograft Model

Objective: To evaluate the in vivo antitumor effect of orally administered **GSK1838705A** in a human glioma xenograft model.

Materials:

- **GSK1838705A**
- Vehicle: 20% sulfobutyl ether  $\beta$ -cyclodextrin (SBE- $\beta$ -CD) in sterile water, pH adjusted to 3.5<sup>[3][4]</sup>
- Human U87MG glioma cells
- Athymic nude mice (female, 7-8 weeks old)<sup>[4]</sup>

- Calipers
- Animal balance

Procedure:

- Cell Culture and Implantation:
  - Culture U87MG cells in Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator[4].
  - Harvest exponentially growing cells and resuspend in a suitable medium.
  - Subcutaneously inject 2 x 10<sup>6</sup> U87MG cells into the axillary region of each mouse[4].
- Tumor Growth and Grouping:
  - Monitor tumor growth by measuring tumor dimensions with calipers every other day.
  - Calculate tumor volume using the formula: Tumor Volume (mm<sup>3</sup>) = (width<sup>2</sup> x length) / 2[4].
  - When tumors reach an average volume of approximately 70 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=6 per group)[4].
- Drug Preparation and Administration:
  - Prepare a stock solution of **GSK1838705A**.
  - On each day of treatment, freshly prepare the dosing solutions by diluting the stock solution in the vehicle (20% SBE-β-CD, pH 3.5).
  - Administer **GSK1838705A** orally once daily at the desired doses (e.g., 4 mg/kg and 8 mg/kg)[4].
  - Administer an equivalent volume of the vehicle to the control group.
- Monitoring and Endpoint:

- Measure tumor volumes and body weights every other day for the duration of the study (e.g., 11 days)[4].
- At the end of the treatment period, euthanize the mice.
- Harvest tumors for further analysis (e.g., apoptosis assays like TUNEL)[4].

## Protocol 2: Pharmacodynamic Analysis of IGF-1R Phosphorylation In Vivo

Objective: To assess the in vivo inhibition of IGF-1R phosphorylation by **GSK1838705A** in a tumor xenograft model.

Materials:

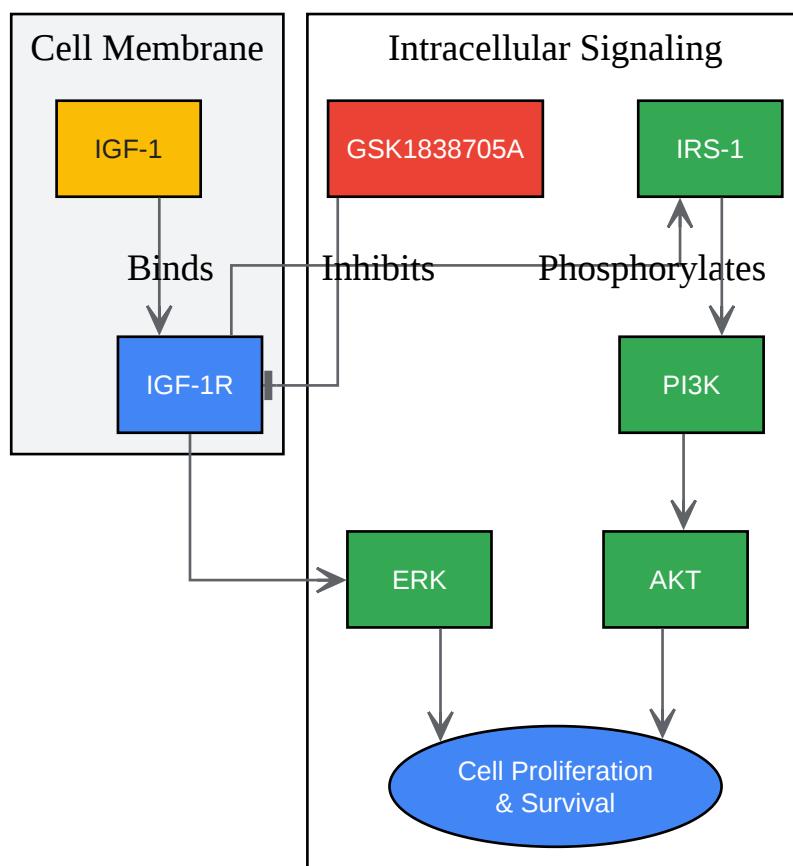
- **GSK1838705A**
- Vehicle (20% SBE- $\beta$ -CD, pH 3.5)
- Tumor-bearing mice (e.g., NIH-3T3/LISN xenografts)
- Human IGF-I
- Saline
- Protein lysis buffer
- Antibodies: anti-phospho-IGF-1R, anti-total-IGF-1R

Procedure:

- Animal Treatment:
  - Use female nude mice bearing established NIH-3T3/LISN xenografts.
  - Administer a single oral dose of **GSK1838705A** or vehicle to respective groups of mice (n=3 per group)[8].

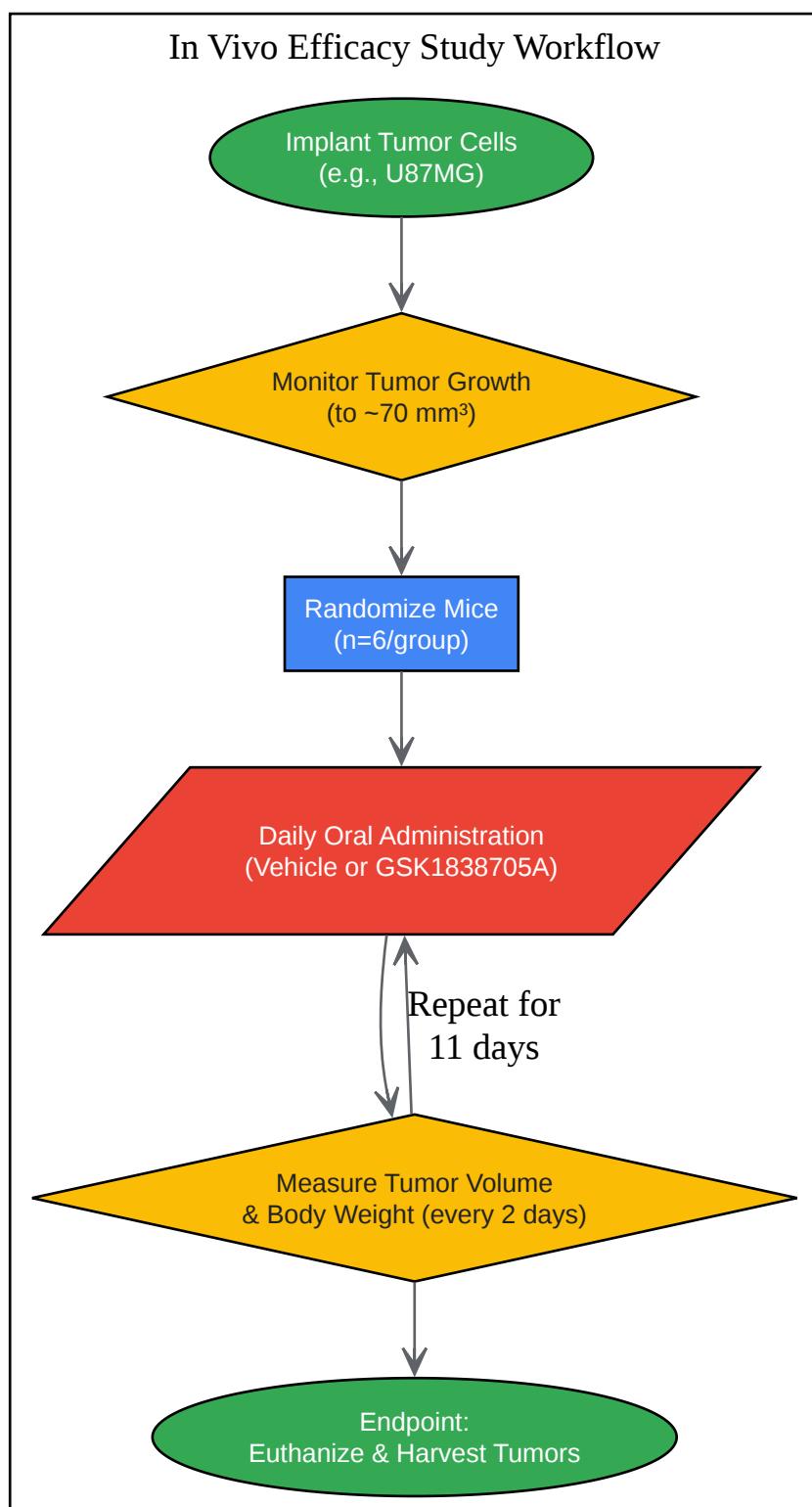
- Ligand Stimulation:
  - Four hours after drug administration, inject human IGF-I intravenously to stimulate the IGF-1R pathway. A control group should be injected with saline[8].
- Sample Collection:
  - Ten minutes after IGF-I injection, euthanize the mice and collect tumor tissue and blood samples[8].
- Western Blot Analysis:
  - Prepare protein lysates from the tumor tissue.
  - Resolve the lysates by SDS-PAGE and perform Western blotting.
  - Probe the membranes with antibodies against phosphorylated IGF-1R and total IGF-1R to determine the extent of receptor inhibition[8].

## Visualizations



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Caption: **GSK1838705A** inhibits the IGF-1R signaling pathway.



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